(2Z)-2-(pyridin-3-ylmethylidene)-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a heterocyclic compound that features a benzothiazine core structure with a pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 3-pyridinecarboxaldehyde with 2-aminobenzenethiol under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the benzothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic effects.
Medicine
In medicinal chemistry, (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure provides a basis for the design of materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(PYRIDIN-2-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE
- (2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE
Uniqueness
(2Z)-2-[(PYRIDIN-3-YL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to the position of the pyridine substituent, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can lead to different interactions with molecular targets compared to its isomers.
Properties
Molecular Formula |
C14H10N2OS |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(2Z)-2-(pyridin-3-ylmethylidene)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10N2OS/c17-14-13(8-10-4-3-7-15-9-10)18-12-6-2-1-5-11(12)16-14/h1-9H,(H,16,17)/b13-8- |
InChI Key |
OIANNASQUMAEEV-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=CN=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.